5-FLUORO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
“5-FLUORO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE” is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-FLUORO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the fluorine atom: This can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Formation of the imidazolidinone ring: This involves cyclization reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs for various diseases. Its biological activity can be explored through in vitro and in vivo studies.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-FLUORO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, the compound can inhibit its activity.
Receptor modulation: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway interference: The compound may interfere with specific biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indole-2-one derivatives: These compounds share the indole core structure and may have similar biological activities.
Fluorinated heterocycles: Compounds with fluorine atoms in their structure often exhibit unique chemical and biological properties.
Imidazolidinone derivatives: These compounds contain the imidazolidinone ring and may have similar synthetic routes and applications.
Uniqueness
“5-FLUORO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE” is unique due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H6FN3O2S |
---|---|
Molecular Weight |
263.25g/mol |
IUPAC Name |
5-fluoro-3-(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)indol-2-one |
InChI |
InChI=1S/C11H6FN3O2S/c12-4-1-2-6-5(3-4)7(9(16)13-6)8-10(17)15-11(18)14-8/h1-3,17H,(H2,14,15,18) |
InChI Key |
KWWOBZQKMJNEFI-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=O)C(=C2C=C1F)C3=C(NC(=S)N3)O |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1F)C3=C(NC(=S)N3)O |
Origin of Product |
United States |
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